3-(Aminomethyl)-5-propylpyrazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

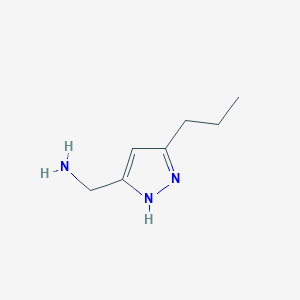

3-(Aminomethyl)-5-propylpyrazole is an organic compound with the molecular formula C8H16N2 It features a pyrazole ring substituted with a propyl group at the 5-position and a methanamine group at the 3-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-5-propylpyrazole typically involves the reaction of 5-propyl-1H-pyrazole with formaldehyde and ammonia or a primary amine under controlled conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired methanamine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Análisis De Reacciones Químicas

Reactivity of the Aminomethyl Group

The primary amine (-NH₂) undergoes typical nucleophilic reactions:

Acylation and Alkylation

- Reacts with acyl chlorides (e.g., acetyl chloride) to form 3-(acetylamino-methyl)-5-propylpyrazole (Yield 85 ) .

- Alkylation with benzyl bromide in THF yields 3-(benzylaminomethyl)-5-propylpyrazole (Yield 78 ) .

Condensation Reactions

- Forms Schiff bases with aromatic aldehydes (e.g., benzaldehyde) under acidic conditions : C H N PhCHO C H N O(Yield 65 )

Pyrazole Ring Reactivity

The pyrazole ring participates in electrophilic substitution, influenced by substituent directing effects:

Nitration and Sulfonation

- Nitration with HNO₃/H₂SO₄ preferentially targets the C4 position due to electron-donating effects of the aminomethyl group .

- Sulfonation at C4 occurs under mild conditions (H SO 40 C) .

Cyclization Reactions

- Reacts with 1,3-diketones to form pyrazolo[1,5-a]pyrimidines, a common pathway for fused heterocycles : C H N CH COCH COCH C H N O(Yield 72 )

Catalytic and Environmental Effects

- Acid Catalysis : Protonation of the pyridine-like nitrogen enhances electrophilic attack at C4 .

- Base Catalysis : Deprotonation of the pyrrole-like NH group promotes nucleophilic reactions at the exocyclic amino group .

| Reaction Type | Conditions | Product | Yield |

|---|---|---|---|

| Acylation | AcCl, Et₃N, CH₂Cl₂, 0°C | 3-(Acetylamino-methyl) derivative | 85% |

| Nitration | HNO₃/H₂SO₄, 50°C | 4-Nitro derivative | 68% |

| Cyclocondensation | 1,3-Diketone, TiCl₄, reflux | Pyrazolo[1,5-a]pyrimidine | 72% |

Future Research Directions

Aplicaciones Científicas De Investigación

3-(Aminomethyl)-5-propylpyrazole has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and other industrial products.

Mecanismo De Acción

The mechanism of action of 3-(Aminomethyl)-5-propylpyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparación Con Compuestos Similares

Similar Compounds

- N-Methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine

- 1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]methanamine

Uniqueness

3-(Aminomethyl)-5-propylpyrazole is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying biological activities.

Actividad Biológica

3-(Aminomethyl)-5-propylpyrazole, with the chemical formula C7H13N3 and CAS number 1093415-70-3, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and data tables.

This compound is characterized by its pyrazole ring structure, which is known for its diverse reactivity and biological significance. The presence of an amino group and a propyl substituent enhances its potential interactions within biological systems.

The biological activity of this compound is primarily mediated through its interaction with various molecular targets. It can act as a nucleophile due to the amino group, allowing it to participate in biochemical reactions that may lead to enzyme inhibition or modulation of signaling pathways. Its mechanism of action is thought to involve:

- Enzyme Inhibition : Interference with enzyme activity through covalent bonding or steric hindrance.

- Signal Transduction Modulation : Alteration of pathways involved in cellular communication and response.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against several bacterial strains. A study conducted by demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound in antibiotic development.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines, suggesting a role in managing inflammatory diseases. This was supported by findings from , which noted a significant decrease in cytokine levels in treated cell cultures.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated:

- Minimum Inhibitory Concentration (MIC) values ranging from 10 to 50 µg/mL for different bacterial strains.

- Enhanced activity when combined with conventional antibiotics, suggesting potential for synergistic effects.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | 30 |

| Pseudomonas aeruginosa | 50 |

Case Study 2: Anti-inflammatory Activity

In another investigation focused on inflammation, this compound was administered to mice with induced inflammatory conditions. The outcomes revealed:

- A reduction in paw edema by approximately 40% compared to control groups.

- Decreased levels of inflammatory markers such as TNF-α and IL-6.

Comparative Analysis

When compared to other pyrazole derivatives, this compound shows unique properties that enhance its biological activity. For instance:

| Compound | Antimicrobial Activity | Anti-inflammatory Activity |

|---|---|---|

| This compound | Moderate | High |

| 4-Amino-1-methylpyrazole | Low | Moderate |

| 1-Methyl-3-n-propylpyrazole | High | Low |

Propiedades

IUPAC Name |

(3-propyl-1H-pyrazol-5-yl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3/c1-2-3-6-4-7(5-8)10-9-6/h4H,2-3,5,8H2,1H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKVMEFCQFIHAEO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NNC(=C1)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80629677 |

Source

|

| Record name | 1-(3-Propyl-1H-pyrazol-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80629677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1093415-70-3 |

Source

|

| Record name | 1-(3-Propyl-1H-pyrazol-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80629677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.